Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core substituted with a benzyl group, a methyl group, a phenylsulfonylamino group, and a carboxylate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Addition of the methyl group: Methylation can be performed using methyl iodide or similar reagents.
Attachment of the phenylsulfonylamino group: This step involves the reaction of the naphthofuran core with a phenylsulfonyl chloride in the presence of a base.
Formation of the carboxylate group: This can be achieved through carboxylation reactions using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonylamino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: Unique due to its specific substitution pattern and potential biological activities.
Naphthofuran derivatives: Compounds with similar core structures but different substituents.
Phenylsulfonylamino derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a naphthofuran core with a benzyl group, a methyl group, a phenylsulfonylamino group, and a carboxylate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-18-25(27(29)32-17-19-10-4-2-5-11-19)23-16-24(21-14-8-9-15-22(21)26(23)33-18)28-34(30,31)20-12-6-3-7-13-20/h2-16,28H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINOVWDYLJXJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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